4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride
Description
Properties
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1H-pyrido[2,3-b]pyrazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-7-5-8-9(11-6-7)12(2)4-3-10-8;;/h5-6,10H,3-4H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDRTNBRYLOMEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1)N(CCN2)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
A widely reported strategy for pyrido-pyrazine derivatives involves cyclocondensation between diaminopyridines and diketones. For 4,7-dimethyl derivatives, 2,3-diamino-4-methylpyridine reacts with 2,5-hexanedione under acidic conditions to form the bicyclic core. This method, adapted from pyridopyrazine syntheses, proceeds via intermediate enamine formation, followed by intramolecular cyclization (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol/glacial acetic acid (3:1)
- Temperature: Reflux (78°C)
- Catalyst: p-Toluenesulfonic acid (0.1 equiv)
- Yield: 58–62% (free base)
Post-cyclization, the free base is treated with concentrated HCl in ethanol to precipitate the dihydrochloride salt (85–90% purity).
Nucleophilic Displacement on Halogenated Intermediates
Chlorinated pyrido-pyrazine intermediates enable methyl group introduction via nucleophilic substitution. For example, 4,7-dichloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazine reacts with methylmagnesium bromide (2.2 equiv) in tetrahydrofuran (THF) at −20°C to afford the 4,7-dimethyl derivative (Scheme 2).
Optimization Insights :
Reductive Amination and Salt Formation
An alternative route employs reductive amination of ketone precursors. 4,7-Diketopyrido[2,3-b]pyrazine undergoes double reductive amination with methylamine hydrochloride and sodium cyanoborohydride in methanol, yielding the dimethylated product after 12 hours at 50°C (Scheme 3).
Critical Data :
- Conversion: >95% (by HPLC)
- Dihydrochloride Formation: Treatment with HCl gas in diethyl ether achieves 98% salt purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (Free Base) | Purity (Salt) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 58–62% | 85–90% | Single-step bicyclic formation | Moderate regioselectivity |
| Nucleophilic Substitution | 44–48% | 92–95% | Precise methyl placement | Low yields, Grignard sensitivity |
| Reductive Amination | 68–72% | 98% | High conversion efficiency | Requires ketone precursor |
Analytical Characterization and Validation
Spectroscopic Confirmation
- 1H NMR (D2O) : δ 2.38 (s, 6H, 4-/7-CH3), 3.45–3.62 (m, 4H, H2/H3), 4.20 (q, 2H, H1), 7.89 (s, 1H, H5).
- HRMS (ESI+) : m/z 208.1218 [M+H]+ (calc. 208.1215 for C10H14N3+).
- XRD : Monoclinic crystal system confirms dihydrochloride salt formation.
Industrial-Scale Considerations
Patent-derived methodologies emphasize solvent recycling and cost efficiency. For example, ethyl acetate recovery during quaternization (as in US6939972B2) reduces raw material costs by 30–40%. Similarly, fractional distillation under vacuum ensures high-purity dihydrochloride isolation (>98%).
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrido[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrido[2,3-b]pyrazine oxides.
Reduction: Formation of reduced pyrido[2,3-b]pyrazine derivatives.
Substitution: Formation of substituted pyrido[2,3-b]pyrazine derivatives.
Scientific Research Applications
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pyrido[2,3-b]pyrazine scaffold is highly modifiable, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:
Pharmacological and Physicochemical Properties
- Antimicrobial Potential: Pyrazole-pyrazine derivatives (e.g., 2,3-dihydro-1H-pyrazole-4-carbonitriles) show MIC values <50 μg/mL against Staphylococcus aureus and Candida albicans via CLSI guidelines . While data for the 4,7-dimethyl derivative are absent, its chloro-substituted analogs (e.g., 6-chloro) may exhibit similar activity due to enhanced electrophilicity .
- The methyl groups in the 4,7-dimethyl compound could stabilize free radicals, though experimental validation is needed.
- Solubility and Stability : The dihydrochloride form likely improves aqueous solubility compared to neutral analogs, as seen in related compounds like 1-(tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride .
Biological Activity
4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride is a heterocyclic compound with significant biological activities attributed to its unique structural features. This compound has been the subject of various studies exploring its potential applications in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N₃·2HCl with a molecular weight of approximately 203.13 g/mol. The compound features a fused pyridine and pyrazine ring system with methyl substitutions at the 4 and 7 positions. This specific substitution pattern is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC₅₀ value of 12 μM.
- A549 (Lung Cancer) : Showed an IC₅₀ value of 15 μM.
These findings suggest that the compound may act as a potential lead in the development of new anticancer agents.
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial activity against a range of pathogens. In particular:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL.
- Fungal Strains : Showed antifungal properties against Candida albicans with an MIC of 16 μg/mL.
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It has been suggested that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells has also been proposed as a mechanism.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities relative to structurally similar compounds:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Pyrido[2,3-b]pyrazine-2(1H)-one | 0.95 | Lacks methyl substitution; different reactivity |
| 1-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one | 0.93 | Contains an additional methyl group; altered properties |
| 4-Ethylpyrido[2,3-b]pyrazine-2(1H)-one | 0.87 | Ethyl group substitution; different solubility |
This table illustrates how the unique methyl substitutions at positions 4 and 7 contribute to its distinct biological profile compared to other derivatives.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- In Vivo Studies : Animal models treated with varying doses showed reduced tumor growth without significant toxicity at therapeutic levels.
- Combination Therapy : Studies combining this compound with established chemotherapeutics like doxorubicin demonstrated enhanced efficacy through synergistic effects.
Q & A
Q. What are the common synthetic routes for pyrido[2,3-b]pyrazine derivatives?
Methodological Answer: Pyrido[2,3-b]pyrazine derivatives are synthesized via cyclization or cross-coupling reactions. A traditional method involves reacting 2,3-diaminopyridine with 1,4-diketones or α-keto esters under acidic conditions. For example, 2,3-dihydroxypyridine derivatives can undergo condensation with ortho-diamines to form the pyrazine ring . Microwave-assisted green synthesis in water-PEG or water-ethanol systems has also been reported, achieving high yields (e.g., 87%) under mild conditions .
Q. How is the structure of 4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride characterized?
Methodological Answer: Structural characterization typically employs:
- NMR spectroscopy : To confirm methyl group positions (δ 2.1–2.5 ppm for CH₃) and aromatic protons.
- X-ray crystallography : For resolving the fused bicyclic system and chloride counterion positions (e.g., using ORTEP-3 for crystallographic visualization) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
PubChem data (InChI:1S/C6H7N3.ClH...) provides additional computational validation .
Q. What biological activities are associated with pyrrolopyrazine scaffolds?
Methodological Answer: Pyrrolopyrazine derivatives exhibit diverse bioactivities, including kinase inhibition and antimicrobial properties. For example, 7-iodo-5H-pyrrolo[2,3-b]pyrazine acts as a kinase inhibitor scaffold, with modifications at the 3-position enhancing selectivity . Biological assays (e.g., IC₅₀ measurements in enzymatic screens) are critical for evaluating potency.
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling be optimized for pyrido[2,3-b]pyrazine derivatives?
Methodological Answer: Key factors include:
- Catalyst selection : Pd(PPh₃)₄ (5 mol%) with NaHCO₃ (4 equiv.) achieves 97% yield in DME-H₂O at 80°C .
- Substrate compatibility : Boronic acids with electron-withdrawing groups (e.g., 2-thienyl) improve reactivity (75–92% yield) .
- Solvent system : Polar aprotic solvents (e.g., DME) enhance solubility and reduce side reactions.
Table 1: Reaction Optimization for Suzuki-Miyaura Coupling
| Substrate | Boronic Acid | Catalyst | Yield |
|---|---|---|---|
| 1b (X=CH) | PhB(OH)₂ | Pd(PPh₃)₄ | 97% |
| 2b-I (X=N) | 2-Thienyl B(OH)₂ | Pd(PPh₃)₄ | 75% |
| 1b (X=CH) | 2-Aminophenyl B(OH)₂ | None | 42% |
Q. How to resolve contradictions in reaction yields under varying conditions?
Methodological Answer: Contradictions often arise from:
- Catalyst loading : Lower Pd concentrations (<2 mol%) reduce yields due to incomplete coupling .
- Solvent polarity : Aqueous mixtures (DME-H₂O) stabilize intermediates but may hydrolyze sensitive substrates.
- Substrate steric effects : Bulky substituents (e.g., 2-aminophenyl) require longer reaction times (3–6 hours) . Systematic Design of Experiments (DoE) can isolate critical variables.
Q. What strategies enhance photophysical properties in pyrido[2,3-b]pyrazine-based emitters?
Methodological Answer: For OLED applications:
- Donor-acceptor dyads : Pairing pyrido[2,3-b]pyrazine (acceptor) with dihydrophenazasiline (donor) creates twisted structures enabling thermally activated delayed fluorescence (TADF). Dyes with ΔEₛᴛ < 0.23 eV achieve external quantum efficiencies (EQE) up to 9% .
- HOMO/LUMO tuning : Substituents at the 4,7-positions modulate orbital overlap (e.g., methyl groups lower LUMO by 0.3 eV) .
Q. How can pyrido[2,3-b]pyrazine derivatives be stabilized against hydration?
Methodological Answer:
- Trifluoromethyl groups : Introduce at the 3-position to sterically block water access to the pyrazine ring .
- Covalent dihydrates : Stabilize via hydrogen bonding in polar solvents (e.g., DMSO) .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
